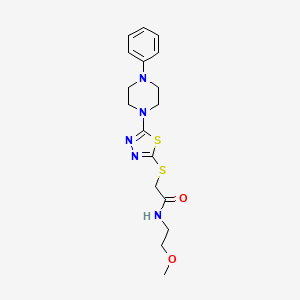
N-(2-methoxyethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H23N5O2S2 and its molecular weight is 393.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant interest due to their diverse biological activities, including antimicrobial, antifungal, and anticonvulsant properties. The specific compound under study is characterized by the presence of a thiadiazole ring and a phenylpiperazine moiety, which are known to contribute to various pharmacological effects.
The molecular formula of this compound is C17H23N5O2S2, with a molecular weight of 393.5 g/mol. The structure includes a methoxyethyl group and a thiadiazole ring that enhances its biological activity through specific interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H23N5O2S2 |
| Molecular Weight | 393.5 g/mol |
| CAS Number | 1105226-25-2 |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications in the thiadiazole ring can lead to enhanced potency against various microbial strains. For instance, compounds with similar structures have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .
Anticonvulsant Effects
The phenylpiperazine group present in this compound suggests potential anticonvulsant activity. Studies on related compounds have demonstrated their efficacy in reducing seizure frequency in animal models . The mechanism may involve modulation of neurotransmitter systems or ion channels.
Neuroprotective Properties
Recent studies have indicated that thiadiazole derivatives can exhibit neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s . The ability to inhibit AChE suggests that this compound could serve as a lead compound for developing treatments for cognitive disorders.
Study on Antimicrobial Efficacy
A study evaluated various thiadiazole derivatives against a panel of microbial strains. The results showed that modifications in the ring structure significantly affected antimicrobial activity. Compounds similar to this compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of bacteria .
Neuroprotective Activity Assessment
In another study focusing on neuroprotective properties, compounds with similar structures were tested for AChE inhibition using Ellman’s method. Results indicated that some derivatives exhibited comparable or superior inhibition compared to standard drugs like donepezil . This suggests potential therapeutic applications for cognitive enhancement.
属性
IUPAC Name |
N-(2-methoxyethyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-24-12-7-18-15(23)13-25-17-20-19-16(26-17)22-10-8-21(9-11-22)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOWDHBPRFCMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














